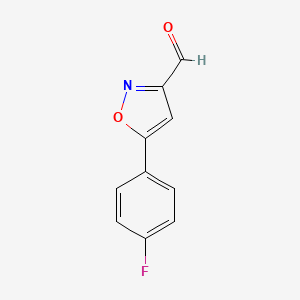

5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde

説明

5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde is a chemical compound with the molecular formula C10H6FNO2 . It has a molecular weight of 191.16 g/mol . The compound appears as a white powder .

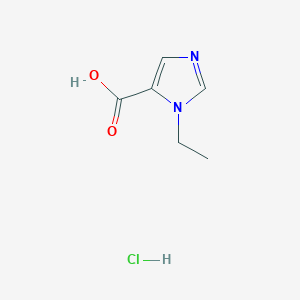

Molecular Structure Analysis

The molecular structure of 5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde consists of a fluorophenyl group attached to an isoxazole ring, which is further connected to a carboxaldehyde group . The InChI string of the compound isInChI=1S/C10H6FNO2/c11-8-3-1-7 (2-4-8)10-5-9 (6-13)12-14-10/h1-6H . Physical And Chemical Properties Analysis

5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde is a solid compound with a melting point of 91-95 °C . It has a molecular weight of 191.16 g/mol and a molecular formula of C10H6FNO2 . The compound has a XLogP3 value of 2.5, indicating its lipophilicity .科学的研究の応用

Synthesis of Antimicrobial Agents

The synthesis of N′-heteroarylidene-1-adamantylcarbohydrazides using heterocyclic aldehydes, including 5-(4-fluorophenyl)isoxazole-3-carboxaldehyde, has shown potent antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as the yeast-like pathogenic fungus Candida albicans. These compounds demonstrate the potential of 5-(4-fluorophenyl)isoxazole-3-carboxaldehyde derivatives in contributing to the development of new antimicrobial agents (El-Emam et al., 2012).

Antitumor Activities

Research has also explored the synthesis of novel isoxazole compounds with significant antitumor activities. An example includes the preparation of N-【{3-[3-fluoro-4-(1-piperazinyl)phenyl]-4,5-dihydro-5-isoxazolyl}methyl】acetamide and its derivatives, which have shown promising results in preliminary biological tests for anti-tumor activities (Qi Hao-fei, 2011).

Development of Novel Pharmaceutical Compounds

The isoxazole ring is a common structural motif in many pharmaceutical agents due to its diverse biological activities. Studies have focused on synthesizing and characterizing fluorine-containing derivatives of 5-arylisoxazoles, demonstrating a range of biological activities that could be beneficial in developing new therapeutic agents. These derivatives have shown potential synergistic effects in compositions with insecticides, highlighting their utility in pharmaceutical and agrochemical applications (Petkevich et al., 2018).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral, indicating that it may be harmful if swallowed . It is recommended to avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and ensure adequate ventilation when handling this compound .

Relevant Papers The relevant papers for 5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde can be found at Sigma-Aldrich . Unfortunately, the specific papers are not listed in the retrieved information.

特性

IUPAC Name |

5-(4-fluorophenyl)-1,2-oxazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO2/c11-8-3-1-7(2-4-8)10-5-9(6-13)12-14-10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCVSOFHLCCVOJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=NO2)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40584571 | |

| Record name | 5-(4-Fluorophenyl)-1,2-oxazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde | |

CAS RN |

640292-06-4 | |

| Record name | 5-(4-Fluorophenyl)-1,2-oxazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Hydrazinyl-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B1339958.png)